molecular formula C23H20N2O4S2 B426486 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B426486
M. Wt: 452.5g/mol
InChI Key: YWKXQBJOAYBJML-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves multiple steps. The starting materials often include benzisothiazole derivatives and other organic reagents. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C23H20N2O4S2

Molecular Weight

452.5g/mol

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H20N2O4S2/c1-16-13-17(15-30-18-7-3-2-4-8-18)11-12-20(16)24-22(26)14-25-23(27)19-9-5-6-10-21(19)31(25,28)29/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

YWKXQBJOAYBJML-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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